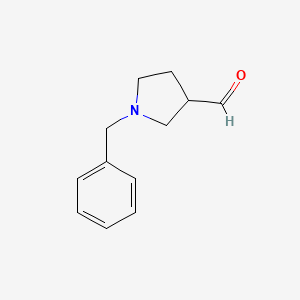

1-Benzylpyrrolidine-3-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpyrrolidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMPHILDHRTJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404616 | |

| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72351-49-6 | |

| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-Benzylpyrrolidine-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpyrrolidine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural motif, combining a pyrrolidine ring, a benzyl protecting group, and a reactive aldehyde functionality, makes it a valuable precursor for the synthesis of a diverse range of complex molecules and pharmacologically active agents. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, highlighting its importance in drug design.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Benzylpyrrolidine-3-carbaldehyde, with a focus on providing practical insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1-Benzylpyrrolidine-3-carbaldehyde is fundamental for its effective use in synthesis and analysis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [2] |

| Molecular Weight | 189.25 g/mol | [2] |

| Boiling Point | 281 °C | [2] |

| Density | 1.149 g/cm³ | [2] |

| Refractive Index | 1.619 | [2] |

Spectroscopic Data (Predicted and Correlated)

While a publicly available, comprehensive set of spectra for 1-Benzylpyrrolidine-3-carbaldehyde is not readily found, its spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogs.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the protons of the pyrrolidine ring, and the characteristic aldehyde proton.

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.[3]

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Benzyl Protons (CH₂-Ph): A singlet at approximately δ 3.6 ppm.

-

Pyrrolidine Ring Protons: A series of multiplets in the upfield region (δ 1.5-3.5 ppm), with diastereotopic protons leading to complex splitting patterns.

The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde, along with signals for the aromatic and aliphatic carbons.

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-200 ppm.[4]

-

Aromatic Carbons: Signals between δ 127-140 ppm.

-

Benzyl Carbon (CH₂-Ph): A signal around δ 60 ppm.

-

Pyrrolidine Ring Carbons: Signals in the aliphatic region of δ 25-60 ppm.

The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the aldehyde.

-

C=O Stretch (Aldehyde): A strong, sharp peak in the region of 1720-1740 cm⁻¹.[5]

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[5]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range.

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 189. Key fragmentation pathways would likely involve:

-

Loss of the benzyl group ([M-91]⁺): Resulting in a fragment at m/z 98.

-

Loss of the formyl group ([M-29]⁺): Giving a fragment at m/z 160.

-

Formation of the tropylium ion: A prominent peak at m/z 91, characteristic of benzyl-containing compounds.[6]

Synthesis of 1-Benzylpyrrolidine-3-carbaldehyde

The synthesis of 1-Benzylpyrrolidine-3-carbaldehyde is typically achieved through the oxidation of the corresponding primary alcohol, (1-benzylpyrrolidin-3-yl)methanol. The Swern oxidation is a widely used and reliable method for this transformation due to its mild reaction conditions and high yields.[7][8]

Synthetic Workflow: Oxidation of (1-Benzylpyrrolidin-3-yl)methanol

Caption: Workflow for the synthesis of 1-Benzylpyrrolidine-3-carbaldehyde via Swern oxidation.

Detailed Experimental Protocol: Swern Oxidation

Materials:

-

(1-Benzylpyrrolidin-3-yl)methanol[9]

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath). To this solution, add DMSO (2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes. The formation of the electrophilic sulfur species is crucial for the subsequent alcohol activation.[10]

-

Alcohol Addition: Dissolve (1-benzylpyrrolidin-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.

-

Base Addition and Aldehyde Formation: Add triethylamine (5.0 equivalents) dropwise to the flask. The reaction is often exothermic, so slow addition is critical to maintain the low temperature. After the addition is complete, allow the reaction mixture to warm slowly to room temperature over 1-2 hours.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 1-Benzylpyrrolidine-3-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of 1-Benzylpyrrolidine-3-carbaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diverse amine functionalities. The aldehyde can be reacted with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][11] This one-pot procedure is highly efficient for creating more complex N-benzylpyrrolidine derivatives.

Caption: General scheme for the reductive amination of 1-Benzylpyrrolidine-3-carbaldehyde.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[12] This reaction involves the use of a phosphorus ylide and allows for the introduction of various substituted vinyl groups at the 3-position of the pyrrolidine ring, opening avenues for further functionalization.

Other Aldehyde Reactions

1-Benzylpyrrolidine-3-carbaldehyde can undergo a wide range of other classical aldehyde reactions, including:

-

Grignard and Organolithium Additions: To form secondary alcohols.

-

Cyanohydrin Formation: Followed by hydrolysis to α-hydroxy acids.

-

Oxidation: To the corresponding carboxylic acid, 1-benzylpyrrolidine-3-carboxylic acid.

-

Condensation Reactions: Such as aldol and Knoevenagel condensations.

Applications in Drug Discovery and Medicinal Chemistry

The N-benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[13] This is due to the pyrrolidine ring's ability to provide a rigid, three-dimensional framework that can effectively present substituents for interaction with biological targets. The benzyl group often serves as a protecting group but can also engage in beneficial hydrophobic or π-stacking interactions within a binding site.

Derivatives of N-benzylpyrrolidine have been investigated for a range of therapeutic targets, including:

-

Neurodegenerative Diseases: As inhibitors of cholinesterases (AChE and BChE) and β-secretase 1 (BACE-1) for the potential treatment of Alzheimer's disease.[14]

-

Central Nervous System (CNS) Disorders: The N-benzylpyrrolidine moiety is found in compounds designed as dual serotonin/noradrenaline reuptake inhibitors for the treatment of depression and other mood disorders.[7]

-

Antiviral and Anticancer Agents: The pyrrolidine ring is a key component of many antiviral and anticancer drugs.

1-Benzylpyrrolidine-3-carbaldehyde serves as a key starting material for the synthesis of libraries of N-benzylpyrrolidine derivatives for screening against these and other biological targets. The aldehyde functionality allows for the rapid diversification of the molecule at the 3-position, enabling the exploration of structure-activity relationships (SAR).

Safety and Handling

While specific toxicity data for 1-Benzylpyrrolidine-3-carbaldehyde is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

1-Benzylpyrrolidine-3-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and reactive aldehyde group provide a platform for the creation of diverse and complex molecules. A solid understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this important building block in the development of novel therapeutic agents and other functional materials.

References

-

Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. Available from: [Link]

-

Choubey, P. K., et al. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. Available from: [Link]

-

University of California, Los Angeles. IR: aldehydes. Available from: [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

Wikipedia. Swern oxidation. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Michigan State University. Swern Oxidation Proceedure. Available from: [Link]

-

Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77. Available from: [Link]

-

PubChem. Pyrrolidine-3-carbaldehyde. Available from: [Link]

-

Singleton, D. A., & Szymanski, M. J. (2007). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 129(43), 13386–13387. Available from: [Link]

-

Chupakhin, E., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

Introduction to Spectroscopy. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Organic Chemistry Portal. Swern Oxidation. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

ResearchGate. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. Available from: [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Available from: [Link]

-

WordPress. Reductive Amination. Available from: [Link]

-

Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

University of Manitoba. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Michigan State University. IR Absorption Table. Available from: [Link]

-

University of California, Los Angeles. NMR Chart. Available from: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

-

ResearchGate. Proposed fragmentation pathways of 3-benzyl-1,2-dihydro-N-hydroxypyridine-4-carbaldehyde (No. A 66 ). Available from: [Link]

-

National Center for Biotechnology Information. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available from: [Link]

Sources

- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 2. researchgate.net [researchgate.net]

- 3. tara.tcd.ie [tara.tcd.ie]

- 4. rsc.org [rsc.org]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Green Synthesis of Bioactive Molecules: A Review. | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]

- 8. 1-Benzylpyrrolidin-3-yl-methanol AldrichCPR 5731-17-9 [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. govinfo.gov [govinfo.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

Introduction: The Significance of the Pyrrolidine Scaffold

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzylpyrrolidine-3-carbaldehyde

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, frequently appearing as a key structural motif in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its prevalence stems from several advantageous properties: the non-planar, sp³-hybridized nature of the scaffold allows for efficient exploration of three-dimensional pharmacophore space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1][4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while the ring's stereogenic centers offer opportunities for precise stereochemical control to optimize drug-protein interactions.[4][5]

1-Benzylpyrrolidine-3-carbaldehyde serves as a valuable synthetic intermediate, combining the versatile pyrrolidine core with a reactive aldehyde functionality and a benzyl protecting group. The aldehyde allows for a wide array of subsequent chemical transformations, making it a key building block for more complex molecules with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[2][3]

Given its role as a foundational precursor, the unambiguous confirmation of its structure is paramount to ensure the integrity of downstream drug discovery efforts. This guide provides a comprehensive, multi-technique approach to the structure elucidation of 1-benzylpyrrolidine-3-carbaldehyde, detailing not only the required analytical protocols but also the underlying scientific rationale for each step.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structure elucidation of a novel or synthesized compound is a systematic process of gathering and integrating evidence from multiple analytical techniques. No single method provides all the necessary information; instead, they offer complementary pieces of the structural puzzle. The workflow for 1-benzylpyrrolidine-3-carbaldehyde is designed to be self-validating, where data from one technique corroborates the hypotheses drawn from another.

Caption: Logical workflow for the structure elucidation of 1-benzylpyrrolidine-3-carbaldehyde.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the first essential step, as it provides the molecular weight (MW) of the compound and, with high-resolution instruments (HRMS), its exact mass. This information allows for the determination of the molecular formula, which is the foundational piece of data upon which all other structural hypotheses are built. The fragmentation pattern further serves as a molecular fingerprint, offering direct evidence of structural motifs.

Experimental Protocol (Electron Ionization - EI-MS):

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Data Interpretation:

-

Molecular Ion (M⁺): The target compound, C₁₂H₁₅NO, has a molecular weight of 189.25 g/mol .[6] A prominent peak at m/z = 189 would correspond to the molecular ion. Since it contains one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[7]

-

Fragmentation Pattern: The most predictable and diagnostic fragmentation in 1-benzylpyrrolidine-3-carbaldehyde is the cleavage of the C-N bond alpha to the aromatic ring. This is highly favorable due to the formation of the stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This will produce a very strong base peak at m/z = 91 . The loss of the aldehyde group (-CHO) can result in a peak at M-29 (m/z = 160).[7][8]

Caption: Primary fragmentation pathway of the target molecule in EI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The presence or absence of specific absorption bands provides direct evidence for the aldehyde and the tertiary amine, corroborating the molecular formula derived from MS.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is displayed as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum provides a clear "functional group fingerprint." For 1-benzylpyrrolidine-3-carbaldehyde, the following key absorptions are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3030-3080 | C-H Stretch | Aromatic (Benzyl) | Confirms the presence of sp² C-H bonds in the benzyl ring. |

| ~2850-2960 | C-H Stretch | Aliphatic (Pyrrolidine) | Indicates the sp³ C-H bonds of the pyrrolidine ring and benzylic CH₂. |

| ~2720 & ~2820 | C-H Stretch (Fermi Doublet) | Aldehyde | A highly diagnostic pair of weak bands for the aldehyde C-H bond.[9] |

| ~1725-1740 | C=O Stretch | Aldehyde | A strong, sharp absorption characteristic of a saturated aliphatic aldehyde.[10] |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring | Multiple bands confirming the benzene ring. |

| Absence > 3300 | N-H Stretch | N/A (Tertiary Amine) | The absence of a band in the 3300-3500 cm⁻¹ region confirms the nitrogen is tertiary (N-benzylated).[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. Advanced 2D NMR techniques, such as COSY and HSQC, are used to definitively establish the bonding network, allowing for a piece-by-piece reconstruction of the molecule.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 1-5 s), and 8-16 scans.[12]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires more scans (e.g., 128-1024) due to the low natural abundance of ¹³C. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[13]

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Run a standard gCOSY experiment to identify protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Run a standard gHSQC experiment to identify which protons are directly attached to which carbon atoms.

-

Data Interpretation:

¹H NMR (Expected Chemical Shifts in CDCl₃):

-

δ ~9.7 ppm (1H, triplet or doublet of doublets, small J): The aldehyde proton (CHO). It is highly deshielded by the electronegative oxygen and will show weak coupling to the proton at C3.[14][15][16]

-

δ ~7.2-7.4 ppm (5H, multiplet): The five protons of the monosubstituted benzene ring.

-

δ ~3.6 ppm (2H, singlet or AB quartet): The benzylic protons (N-CH₂-Ph). They are adjacent to the nitrogen and the aromatic ring.

-

δ ~2.5-3.2 ppm (5H, multiplets): The five protons on the pyrrolidine ring (H2, H3, H4, H5). These signals will be complex and overlapping due to diastereotopicity and coupling between them. The proton at C3 will be the most complex due to coupling with the aldehyde proton and the C2/C4 protons.

-

δ ~1.8-2.2 ppm (2H, multiplet): The protons at C4, which are further from the electron-withdrawing groups, are expected to be the most upfield of the ring protons.

¹³C NMR (Expected Chemical Shifts in CDCl₃):

-

δ ~202 ppm: Aldehyde carbonyl carbon (CHO).

-

δ ~138 ppm: Quaternary aromatic carbon attached to the benzylic CH₂.

-

δ ~127-129 ppm: The five CH carbons of the benzene ring.

-

δ ~60 ppm: Benzylic carbon (N-CH₂-Ph).

-

δ ~50-58 ppm: Pyrrolidine C2 and C5 carbons (adjacent to N).

-

δ ~45-50 ppm: Pyrrolidine C3 carbon (bearing the aldehyde).

-

δ ~25-30 ppm: Pyrrolidine C4 carbon.

2D NMR Validation:

-

COSY: Will show a clear correlation between the aldehyde proton (~9.7 ppm) and the C3 proton. It will also show correlations mapping the connectivity around the pyrrolidine ring, e.g., H3 correlating with H2 and H4 protons, and H4 with H5 protons.

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the signal at ~9.7 ppm will correlate with the carbon at ~202 ppm.

| ¹H NMR Data Summary |

| Chemical Shift (δ, ppm) |

| ~9.7 |

| ~7.2-7.4 |

| ~3.6 |

| ~2.5-3.2 |

| ~1.8-2.2 |

X-ray Crystallography: The Definitive Structure

Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the 2D structure, it does not unambiguously determine the 3D arrangement in space. Single-crystal X-ray diffraction analysis is the gold standard for structure elucidation.[17] It provides a precise 3D map of electron density, revealing exact bond lengths, bond angles, and the absolute stereochemistry of the chiral center at C3 (if a chiral resolution was performed).[18]

Experimental Protocol:

-

Crystal Growth: Grow high-quality single crystals of the compound. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexanes).[19]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[17][19]

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[17] The phases of the reflections are determined (the "phase problem"), and an electron density map is calculated. An atomic model is built into the map and refined to best fit the experimental data.[13][20]

Data Interpretation: The final output is a crystallographic information file (CIF) and a 3D model of the molecule. This model confirms the connectivity established by NMR and provides precise geometric data. For 1-benzylpyrrolidine-3-carbaldehyde, it would confirm the relative orientation of the benzyl and carbaldehyde groups and the conformation (e.g., envelope or twist) of the pyrrolidine ring in the solid state.[20]

Chiral Analysis: Addressing Stereochemistry

Expertise & Rationale: The C3 carbon of 1-benzylpyrrolidine-3-carbaldehyde is a stereocenter. If the synthesis is not stereospecific, the product will be a racemic mixture of (R) and (S) enantiomers. If an asymmetric synthesis was performed, it is crucial to determine the enantiomeric excess (ee). Chiral chromatography is the most common and reliable method for this analysis.[21][22][23]

Experimental Protocol (Chiral HPLC):

-

Column Selection: Choose a suitable chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., cellulose or amylose).

-

Method Development: Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol) that provides baseline separation of the two enantiomers.

-

Analysis: Inject a dilute solution of the sample. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: ee (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) * 100.

Conclusion

The rigorous structure elucidation of 1-benzylpyrrolidine-3-carbaldehyde is achieved not by a single measurement, but by the logical integration of complementary analytical techniques. Mass spectrometry establishes the molecular formula, and infrared spectroscopy confirms the key functional groups. Nuclear magnetic resonance spectroscopy provides the definitive map of the carbon-hydrogen framework and connectivity. Finally, X-ray crystallography can offer an unquestionable 3D structure, while chiral chromatography is essential for assessing stereochemical purity. This self-validating workflow ensures the absolute structural integrity of this important synthetic building block, providing a solid foundation for its application in advanced drug discovery and development programs.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]

-

Kolesnikova, I. V., et al. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

-

Zhao, Y., et al. (2021). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]

-

Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. [Link]

-

Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Article Archive. [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. ResearchGate. [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Trapp, O. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

-

NIST. (n.d.). Pyrrolidine. NIST WebBook. [Link]

-

Asian Journal of Chemistry. (2017). X-ray Crystallographic Analysis of an Intermediate in the Synthesis of Donepezil Hydrochloride. Asian Journal of Chemistry. [Link]

-

Fofana, M., et al. (2023). Synthesis of ( E )-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

-

Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts. Royal Society of Chemistry. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

PubMed Central (PMC). (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization. PubMed Central (PMC). [Link]

-

PubMed Central (PMC). (n.d.). x Ray crystallography. PubMed Central (PMC). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 21. books.rsc.org [books.rsc.org]

- 22. Chiral analysis - Wikipedia [en.wikipedia.org]

- 23. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzylpyrrolidine-3-carbaldehyde: A Versatile Synthetic Scaffold for Neuroactive Drug Discovery

This technical guide provides an in-depth analysis of 1-Benzylpyrrolidine-3-carbaldehyde, not as a standalone therapeutic agent, but as a pivotal molecular scaffold in medicinal chemistry. We will explore its synthetic utility and its role as a precursor to potent, biologically active compounds, particularly those targeting neurological disorders. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a quintessential "privileged scaffold" in drug discovery.[1] Its prevalence in numerous natural products and FDA-approved pharmaceuticals highlights its importance.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[3][4]

1-Benzylpyrrolidine-3-carbaldehyde emerges as a particularly valuable building block. It combines the foundational pyrrolidine core with two key functional handles ripe for chemical elaboration:

-

An N-benzyl group , which can influence lipophilicity and participate in crucial binding interactions (e.g., pi-stacking), or serve as a stable protecting group that can be removed under specific conditions.

-

A carbaldehyde group at the 3-position , a versatile functional group that serves as an electrophilic center for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide will demonstrate how these features are leveraged to synthesize classes of compounds with significant therapeutic potential, focusing on agents for Alzheimer's disease and ligands for muscarinic acetylcholine receptors.

Physicochemical Properties and Synthetic Versatility

1-Benzylpyrrolidine-3-carbaldehyde is a stable intermediate, typically presenting as a solid. Its core value lies in the orthogonal reactivity of its functional groups, enabling stepwise, controlled synthesis of complex derivatives.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| CAS Number | 141939-59-5 |

| Appearance | Solid |

| Key Functional Groups | Tertiary Amine, Aldehyde |

The aldehyde functionality is the primary reactive center for building molecular diversity. Key transformations include:

-

Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine, followed by reduction, is one of the most powerful methods to introduce diverse side chains. This is a cornerstone reaction for creating libraries of novel amine-containing compounds.

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, enabling the extension of carbon chains and the introduction of different functional groups.

-

Aldol Condensation: Facilitates the formation of carbon-carbon bonds by reacting the aldehyde with enolates, leading to more complex molecular architectures.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (a key functional group in many drugs) or reduced to a primary alcohol, providing further points for diversification.

The diagram below illustrates the primary synthetic pathways originating from this scaffold.

Caption: Key synthetic transformations of 1-Benzylpyrrolidine-3-carbaldehyde.

Therapeutic Applications of N-Benzylpyrrolidine Derivatives

While 1-Benzylpyrrolidine-3-carbaldehyde itself is not biologically active, its derivatives have shown significant promise in several therapeutic areas, particularly in neuroscience.

Multi-Target Ligands for Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. The multi-target-directed ligand (MTDL) approach, which aims to engage several of these targets simultaneously, is a leading strategy in modern AD drug discovery. The N-benzylpyrrolidine scaffold is an excellent foundation for MTDLs.[5][6]

Studies have shown that hybrids incorporating the N-benzylpyrrolidine moiety can exhibit potent, balanced inhibition of key enzymes:

-

Acetylcholinesterase (AChE): Prevents the breakdown of the neurotransmitter acetylcholine.

-

Butyrylcholinesterase (BChE): A secondary enzyme involved in acetylcholine metabolism.

-

β-secretase 1 (BACE-1): An enzyme critical for the production of amyloid-beta peptides.[6][7]

Furthermore, these compounds have demonstrated the ability to inhibit Aβ aggregation, cross the blood-brain barrier, and show neuroprotective effects in cellular and animal models.[6][7] The N-benzyl group often plays a crucial role by interacting with the peripheral anionic site (PAS) of AChE, which is also implicated in Aβ aggregation.[6]

Muscarinic Acetylcholine Receptor (mAChR) Ligands

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are critical targets for treating cognitive disorders, schizophrenia, and other neurological conditions. The pyrrolidine scaffold is a well-established core for both muscarinic agonists and antagonists.[8][9]

By modifying the substituents on the pyrrolidine ring, derived from a precursor like 1-Benzylpyrrolidine-3-carbaldehyde, medicinal chemists can fine-tune the affinity and selectivity for different mAChR subtypes (M1-M5). For instance, the synthesis of chiral derivatives of furmethide, which incorporate a substituted pyrrolidine, has led to the discovery of potent and selective M2 partial agonists.[8] Positive allosteric modulators (PAMs) for the M1 receptor, which are sought after for treating cognitive deficits in AD and schizophrenia, have also been developed using pyrrolidinone-based structures.[10]

The diagram below illustrates a simplified signaling pathway for the M1 muscarinic receptor, a key target for cognitive enhancement.

Caption: Simplified Gq-coupled M1 muscarinic receptor signaling pathway.

Experimental Protocols

To illustrate the practical utility of 1-Benzylpyrrolidine-3-carbaldehyde, we provide a representative protocol for a key synthetic transformation and a subsequent biological assay.

Synthesis Protocol: Reductive Amination

This protocol describes the synthesis of a generic N-substituted aminomethyl pyrrolidine derivative, a common step in creating libraries for biological screening.

Objective: To synthesize N-((1-benzylpyrrolidin-3-yl)methyl)aniline.

Materials:

-

1-Benzylpyrrolidine-3-carbaldehyde (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-Benzylpyrrolidine-3-carbaldehyde (1.0 eq) in anhydrous DCM, add aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may effervesce.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in-vitro inhibitory activity of a synthesized derivative against AChE.

Materials:

-

Synthesized N-benzylpyrrolidine derivative (test compound)

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the final desired concentrations.

-

In a 96-well plate, add 20 µL of the test compound dilution (or buffer for control).

-

Add 140 µL of phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of ATCI solution to each well.

-

Add 10 µL of DTNB solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of AChE enzyme solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Perspectives

1-Benzylpyrrolidine-3-carbaldehyde is a potent and versatile chemical scaffold, not for its intrinsic biological properties, but for the vast therapeutic potential it unlocks in its derivatives. Its strategic combination of a privileged pyrrolidine core and reactive functional handles makes it an invaluable starting point for synthesizing compounds targeting complex neurological diseases. The successful development of multi-target Alzheimer's ligands and selective muscarinic receptor modulators from this core structure underscores its significance.[5][6][8]

Future work will likely focus on leveraging this scaffold to explore new therapeutic targets and to develop compounds with improved pharmacokinetic and pharmacodynamic profiles. The inherent stereochemistry of the pyrrolidine ring offers further opportunities for optimization, where specific stereoisomers may provide enhanced potency and reduced off-target effects.[3] As our understanding of complex diseases continues to evolve, versatile building blocks like 1-Benzylpyrrolidine-3-carbaldehyde will remain at the forefront of medicinal chemistry innovation.

References

- Moret, C., Llorca-Torralba, M., & Bérnabe-García, M. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Toxins.

- Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.

- Bero, J., Ganfon, H., & Jonville, M. C. (1995).

- Jayawickreme, K., Świstak, D., & Hanaka, A. (2022). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.

- Petri, G. L., Spanò, V., & Spatola, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Panda, B. (Year N/A). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science.

- Choubey, P. K., et al. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. Bioorganic & Medicinal Chemistry.

- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.

- Scapecchi, S., et al. (2008). Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. Journal of Medicinal Chemistry.

- PharmaBlock. (Year N/A).

- Petri, G. L., Spanò, V., & Spatola, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Choubey, P. K., et al. (2020).

- Singh, S., et al. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic Chemistry.

- Mykhailiuk, P., & Yarmolchuk, V. (2011). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Bridges, T. M., et al. (2018). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters.

- BenchChem. (2025). The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.

- Organic Syntheses Procedure. (Year N/A). Organic Syntheses.

- BenchChem. (2025). A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. BenchChem.

- Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Versatility of 1-Benzylpyrrolidine-3-carbaldehyde: A Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its non-planar, sp³-rich structure allows for a thorough exploration of chemical space, a critical attribute for achieving high target affinity and selectivity.[2] This guide focuses on a particularly valuable building block: 1-benzylpyrrolidine-3-carbaldehyde. The strategic placement of a reactive carbaldehyde group on the 1-benzylpyrrolidine core makes it a versatile starting point for the synthesis of diverse chemical libraries. We will explore the synthesis of this core scaffold, detail key derivatization strategies, and discuss the potential therapeutic applications of the resulting derivatives, with a focus on oncology and neuropharmacology. This document serves as a technical resource, providing both theoretical grounding and actionable experimental protocols for researchers in the field.

The 1-Benzylpyrrolidine-3-carbaldehyde Core: Structural and Synthetic Rationale

The 1-benzylpyrrolidine-3-carbaldehyde scaffold combines several advantageous features for drug design. The benzyl group provides a handle for modulating lipophilicity and introducing aromatic interactions with biological targets. The pyrrolidine ring itself offers a rigid, three-dimensional structure that can be functionalized to orient substituents in precise vectors.[2] The aldehyde at the 3-position is the key to its synthetic utility; it is a versatile electrophile, ready to participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups.

Synthesis of the Core Scaffold

While 1-benzylpyrrolidine-3-carbaldehyde is commercially available, understanding its synthesis from simpler precursors is crucial for analogue design and cost-effective scale-up.[3] A common approach involves the protection of a pyrrolidine precursor, followed by reduction and subsequent oxidation to the aldehyde.

Experimental Protocol: Synthesis of 1-Benzylpyrrolidine-3-carbaldehyde from 1-Benzylpyrrolidine-3-carboxylic acid

-

Esterification: To a solution of 1-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield the methyl ester.

-

Reduction to Alcohol: Dissolve the crude methyl ester in anhydrous tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate to yield (1-benzylpyrrolidin-3-yl)methanol.

-

Oxidation to Aldehyde: To a solution of (1-benzylpyrrolidin-3-yl)methanol (1.0 eq) in dichloromethane (DCM) (0.1 M), add Dess-Martin periodinane (1.5 eq) at room temperature. Stir for 2 hours until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford 1-benzylpyrrolidine-3-carbaldehyde.

Derivatization Strategies: Unlocking Chemical Diversity

The aldehyde functionality is a gateway to a vast array of chemical transformations. Below are key protocols for creating derivatives with potential biological activity.

Reductive Amination: Accessing Novel Amines

Reductive amination is a robust method for converting aldehydes into amines.[4][5] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ.[6] This strategy is particularly useful for introducing basic nitrogen atoms, which are common features in centrally active agents.

Experimental Protocol: Synthesis of N-((1-benzylpyrrolidin-3-yl)methyl)aniline

-

In a round-bottom flask, dissolve 1-benzylpyrrolidine-3-carbaldehyde (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (0.2 M).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.[7]

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[1][8] This allows for the introduction of various substituted vinyl groups, extending the carbon skeleton and introducing conformational constraints.

Experimental Protocol: Synthesis of 1-benzyl-3-(2-phenylvinyl)pyrrolidine

-

Ylide Preparation: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (0.3 M) under a nitrogen atmosphere. Cool to 0 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting deep red solution for 1 hour at 0 °C.

-

Wittig Reaction: To the ylide solution, add a solution of 1-benzylpyrrolidine-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash chromatography to separate the (E)- and (Z)-isomers.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation reacts an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated product.[9][10] These products are valuable Michael acceptors and can serve as intermediates for more complex heterocyclic systems.

Experimental Protocol: Synthesis of 2-((1-benzylpyrrolidin-3-yl)methylene)malononitrile

-

To a solution of 1-benzylpyrrolidine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.5 M), add a catalytic amount of piperidine (0.1 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent and purify the residue by flash chromatography.

Thiosemicarbazone Formation: A Gateway to DHFR Inhibitors

Condensation of the aldehyde with thiosemicarbazide yields thiosemicarbazones, a class of compounds known for their diverse biological activities, including as inhibitors of dihydrofolate reductase (DHFR).[11]

Experimental Protocol: Synthesis of 2-((1-benzylpyrrolidin-3-yl)methylene)hydrazine-1-carbothioamide

-

Dissolve 1-benzylpyrrolidine-3-carbaldehyde (1.0 eq) in ethanol (0.3 M).

-

Add a solution of thiosemicarbazide (1.1 eq) in ethanol, followed by a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 6 hours.

-

Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Potential Therapeutic Applications and Biological Targets

While the direct biological profile of 1-benzylpyrrolidine-3-carbaldehyde derivatives is an emerging area, the known activities of related structures provide a strong rationale for their investigation in several therapeutic areas.

Oncology: Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation.[11] Its inhibition is a clinically validated strategy in cancer therapy. Thiosemicarbazones derived from pyrrolidine-based aldehydes have shown potent DHFR inhibitory activity.[11] The synthesis of a library of thiosemicarbazones from 1-benzylpyrrolidine-3-carbaldehyde is a promising avenue for the discovery of novel anticancer agents.

Hypothetical Signaling Pathway: DHFR Inhibition

Caption: Inhibition of DHFR by a derivative blocks THF regeneration, halting DNA synthesis.

Central Nervous System (CNS) Disorders: Nootropic Agents

Derivatives of 1-benzylpyrrolidin-2-one, such as nebracetam, have been investigated for their nootropic (cognition-enhancing) effects.[12] The proposed mechanism involves the modulation of neurotransmitter systems. The structural similarity of derivatives accessible from 1-benzylpyrrolidine-3-carbaldehyde, particularly those generated via reductive amination, makes them attractive candidates for CNS drug discovery programs.

Data Summary and Future Directions

To guide SAR studies, it is essential to quantify the biological activity and key physicochemical properties of synthesized derivatives.

Table 1: Hypothetical Biological Data for 1-Benzylpyrrolidine-3-carbaldehyde Derivatives

| Derivative Class | R-Group Example | Target | IC₅₀ (µM) | Lipinski's Ro5 Violations |

| Thiosemicarbazone | H | DHFR | 15.2 | 0 |

| Thiosemicarbazone | 4-Fluorophenyl | DHFR | 2.8 | 0 |

| Reductive Amination | Aniline | M₁ Receptor | 8.5 | 0 |

| Reductive Amination | 4-Methoxybenzylamine | M₁ Receptor | 3.1 | 0 |

| Wittig Product (E) | Phenyl | Aβ Aggregation | >50 | 0 |

| Knoevenagel Product | Malononitrile | - | Not Determined | 0 |

The data presented in Table 1, while hypothetical, illustrates how systematic derivatization can lead to significant improvements in potency. Future work should focus on synthesizing diverse libraries based on the protocols outlined and screening them against relevant biological targets. In silico modeling, including docking studies and ADMET prediction, should be integrated into the workflow to rationalize SAR and prioritize compounds for synthesis and in vivo evaluation.[13]

Conclusion

1-Benzylpyrrolidine-3-carbaldehyde is a high-value starting material for medicinal chemistry. Its robust synthesis and the versatile reactivity of the aldehyde group enable the efficient construction of diverse molecular libraries. The potential for these derivatives to modulate key biological targets in oncology and neuroscience warrants their further investigation. This guide provides the foundational knowledge and practical methodologies for researchers to exploit this promising scaffold in the pursuit of novel therapeutics.

References

-

O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48, 6836-6839. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Shindo Laboratory. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

van den Berg, A. W. C., Lange, J.-P., Venderbosch, R. H., & van der Kooi, H. J. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Available at: [Link]

-

University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Dr. K. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Available at: [Link]

-

University of Wisconsin-Stout. (n.d.). A Solvent Free Wittig Reaction. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50), 25-33. Available at: [Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 33. Available at: [Link]

-

Al-Ghorbani, M., Chebude, Y., Kumar, R. S., Suresh, R., & Ranganatha, L. (2015). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 20(7), 12324–12340. Available at: [Link]

-

MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Kaczor, A. A., Godyń, J., Pachuta, A., Płaziński, W., Matosiuk, D., & Siwek, A. (2018). Synthesis and Pharmacological Evaluation of Novel 1-(1,4-Alkylaryldisubstituted-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 23(10), 2533. Available at: [Link]

-

Chiroli, V., Fini, F., Marzorati, S., Pirovano, V., & Perna, F. M. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 11(53), 33544-33552. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01). Available at: [Link]

-

Kamboj, S., Thakral, S., Kumar, S., & Singh, V. (2023). Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives. Chemistry & Biodiversity, 20(6), e202200976. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.uran.ua [journals.uran.ua]

- 13. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Versatile Pyrrolidine Scaffold

An In-Depth Technical Guide to 1-Benzylpyrrolidine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the pyrrolidine ring system stands as a privileged scaffold, frequently embedded within the core structures of numerous pharmacologically active agents. Its conformational rigidity and stereochemical complexity offer a precise framework for orienting functional groups to interact with biological targets. Within this class of building blocks, 1-Benzylpyrrolidine-3-carbaldehyde (CAS No. 72351-49-6) has emerged as a particularly valuable intermediate. The strategic placement of a reactive aldehyde functional group on the N-benzylated pyrrolidine core provides a versatile handle for a multitude of chemical transformations, making it a cornerstone for the synthesis of diverse compound libraries and targeted therapeutics.

This guide provides an in-depth technical overview of 1-Benzylpyrrolidine-3-carbaldehyde, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the practical applications that underscore its importance in the field.

Core Compound Identity and Physicochemical Profile

A foundational understanding begins with the compound's basic properties. The benzyl group provides steric bulk and lipophilicity, while the pyrrolidine ring offers a defined three-dimensional structure. The aldehyde at the 3-position is the primary center of reactivity.

Chemical Structure:

Caption: Chemical Structure of 1-Benzylpyrrolidine-3-carbaldehyde.

Table 1: Physicochemical Properties of 1-Benzylpyrrolidine-3-carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 72351-49-6 | [1] |

| Molecular Formula | C₁₂H₁₅NO | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Boiling Point | 281 °C | [1] |

| Density | 1.149 g/cm³ | [1] |

| Flash Point | 98 °C | [1] |

| Refractive Index | 1.619 | [1] |

| XLogP3 | 1.6 | [1] |

| PSA (Polar Surface Area) | 20.3 Ų | [1] |

| Synonyms | 1-Benzyl-3-formyl-pyrrolidine, N-Benzylpyrrolidine-3-carboxaldehyde |[1] |

Synthesis and Purification Strategies

The synthesis of 1-Benzylpyrrolidine-3-carbaldehyde is not trivial and typically involves multi-step sequences. The choice of synthetic route often depends on the desired stereochemistry (if any), scale, and availability of starting materials. A common and logical approach involves the controlled oxidation of the corresponding primary alcohol, 1-benzyl-3-pyrrolidinemethanol.

Caption: Plausible synthetic workflow for 1-Benzylpyrrolidine-3-carbaldehyde.

Protocol: Oxidation of 1-Benzyl-3-pyrrolidinol to 1-Benzylpyrrolidine-3-carbaldehyde

This protocol describes a standard laboratory-scale synthesis using Pyridinium Chlorochromate (PCC), a common and moderately selective oxidizing agent. The causality for choosing PCC lies in its ability to reliably oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, provided the reaction is performed under anhydrous conditions.

Materials:

-

1-Benzyl-3-pyrrolidinol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Celite®

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DCM (100 mL).

-

Addition of Reagents: Add PCC (1.5 equivalents) to the stirring DCM. The causality here is using a slight excess of the oxidant to ensure complete conversion of the starting alcohol. Follow this with the addition of a small amount of Celite®; this prevents the formation of a tarry, difficult-to-handle reaction mixture.

-

Substrate Addition: Dissolve 1-Benzyl-3-pyrrolidinol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC suspension at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction must be monitored by Thin-Layer Chromatography (TLC) to prevent over-oxidation and to determine the point of complete consumption of the starting material.[2]

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and stir for 15 minutes. The purpose of adding ether is to precipitate the chromium salts.

-

Filtration: Filter the suspension through a pad of silica gel topped with Celite® and anhydrous MgSO₄, washing thoroughly with additional diethyl ether. This step is critical for removing the bulk of the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator.[2] The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[2][3] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed to yield the pure aldehyde.

The Core of Utility: Reactivity and Application in Synthesis

The aldehyde functionality is an electrophilic hub, making 1-Benzylpyrrolidine-3-carbaldehyde a prime substrate for nucleophilic addition and related reactions. Its most significant application in drug discovery is reductive amination.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, allowing for the reliable synthesis of secondary and tertiary amines.[4][5] The process involves two key stages that are typically performed in a one-pot procedure: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction.[4]

The rationale for its prevalence is clear: it avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation and the use of potentially genotoxic reagents.[5] By using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), the imine intermediate can be reduced in the presence of the starting aldehyde, ensuring high yields and clean reactions.[4]

Caption: The logical workflow of a one-pot reductive amination reaction.

Protocol: General Procedure for Reductive Amination

This self-validating protocol is designed for high-yield synthesis of a substituted amine derivative.

Materials:

-

1-Benzylpyrrolidine-3-carbaldehyde

-

Desired primary or secondary amine (e.g., aniline, benzylamine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (catalytic)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Step-by-Step Methodology:

-

Initial Mixing: In a round-bottomed flask, dissolve 1-Benzylpyrrolidine-3-carbaldehyde (1.0 equivalent) and the chosen amine (1.0-1.2 equivalents) in DCE or DCM. The slight excess of the amine helps drive the imine formation equilibrium.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the aldehyde and accelerating imine formation.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. NaBH(OAc)₃ is the reductant of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion, providing excellent chemoselectivity.[4]

-

Reaction Progression: Continue stirring at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

-

Quenching and Extraction: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the acetic acid and destroy any excess reducing agent. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.[2]

-

Washing and Drying: Combine the organic layers, wash with brine to remove water-soluble impurities, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate in vacuo. The crude product can then be purified by flash chromatography or crystallization as needed.